molecular formula C18H17ClN4O3S B13794632 Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- CAS No. 71795-46-5

Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-

Cat. No.: B13794632
CAS No.: 71795-46-5
M. Wt: 404.9 g/mol
InChI Key: CNDYSUYWCVCOCT-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-linked acetamide derivative featuring a 2-chlorobenzyl-substituted imidazole core. The structure comprises:

  • Acetamide backbone: Provides hydrogen-bonding capacity via the carbonyl (-C=O) and amide (-NH) groups.
  • 1H-imidazole ring: A heterocyclic aromatic system with a 2-chlorobenzyl substituent, enhancing lipophilicity and steric bulk. This substitution pattern may influence biological activity, particularly in receptor binding .

Properties

CAS No.

71795-46-5

Molecular Formula

C18H17ClN4O3S

Molecular Weight

404.9 g/mol

IUPAC Name

N-[4-[[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H17ClN4O3S/c1-13(24)21-15-6-8-16(9-7-15)27(25,26)22-18-20-10-11-23(18)12-14-4-2-3-5-17(14)19/h2-11H,12H2,1H3,(H,20,22)(H,21,24)

InChI Key

CNDYSUYWCVCOCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN2CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazole Intermediate

The imidazole ring bearing the 2-chlorophenylmethyl substituent is typically synthesized via condensation reactions involving appropriate aldehydes or benzyl halides and imidazole precursors. For example, alkylation of imidazole at the N1 position with 2-chlorobenzyl chloride under basic conditions yields 1-(2-chlorobenzyl)imidazole derivatives.

Sulfonylation of the Phenyl Ring

The para-substituted phenyl ring is functionalized with a sulfonyl chloride group to form a sulfonyl phenyl intermediate. This is commonly achieved by reacting para-aminophenyl derivatives with sulfonyl chlorides under controlled conditions to yield sulfonamide linkages.

Coupling of Imidazole Amine and Sulfonylated Phenyl

The amino group on the imidazole intermediate is reacted with the sulfonylated phenyl compound to form the sulfonamide bond. This step requires careful control of temperature and solvent to optimize yield and purity.

Formation of the Acetamide Group

The terminal acetamide group is introduced by acetylation of the amine on the sulfonylated phenyl ring. This can be achieved by reaction with acetic anhydride or acetyl chloride under mild conditions.

Experimental Procedures from Analogous Compounds

While direct synthetic protocols for this exact compound are scarce, related compounds with similar imidazole and sulfonyl phenyl structures have been synthesized as follows (adapted from research on similar acetamide-imidazole derivatives):

Step Procedure Description Conditions/Notes
1 Dissolve imidazole derivative (e.g., 2-methyl-5-nitro-1H-imidazole) in dimethyl sulfoxide and ethanol. Heat mixture to ~80°C for 1.5 hours to facilitate substitution reactions.
2 React with chloroacetic acid or benzyl halides to introduce substituents on imidazole nitrogen. Controlled heating and stirring; product crystallized by cooling and washing with cold water.
3 Combine product with 2-chloroaniline or substituted anilines to form amide/sulfonamide linkages. Heat at ~70-75°C for 1-2 hours; precipitate formed upon cooling and washing.
4 Recrystallize crude product from ethanol or methanol to purify. Multiple recrystallizations may be necessary to achieve high purity.

These steps are supported by experimental data involving FTIR, NMR, and melting point analyses to confirm structure and purity.

Analytical Characterization

Typical characterization techniques used to confirm the structure of these compounds include:

Technique Key Observations
FTIR Spectroscopy Amide C=O stretch (~1650 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), sulfonyl S=O stretches (~1300-1150 cm⁻¹)
¹H NMR Spectroscopy Aromatic protons (7.0-8.0 ppm), methyl groups (~2.0-3.5 ppm), amide NH (~9-10 ppm)
Mass Spectrometry Molecular ion peak consistent with molecular weight (~419 g/mol)
Elemental Analysis Carbon, hydrogen, nitrogen, sulfur content matching theoretical values

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Intermediate
1 N-Alkylation of Imidazole Imidazole + 2-chlorobenzyl chloride, base 1-(2-chlorophenylmethyl)imidazole
2 Sulfonylation Para-aminophenyl compound + sulfonyl chloride Sulfonylated phenyl intermediate
3 Sulfonamide coupling Imidazole amine + sulfonylated phenyl Sulfonamide-linked imidazole-phenyl intermediate
4 Acetylation Acetic anhydride or acetyl chloride Final acetamide compound

Research Findings and Considerations

  • The synthesis requires careful control of reaction temperatures (typically 70-80°C) and solvents (ethanol, methanol, DMSO) to optimize yields.
  • Purification by recrystallization is critical to remove by-products and unreacted starting materials.
  • The sulfonylation and amide bond formation steps are key to achieving the target compound’s structure.
  • Analytical data from analogous compounds support the feasibility of this synthetic route.
  • Further optimization may involve catalyst use or alternative coupling reagents to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Acetamide derivatives have been studied for their anticancer properties. Research indicates that compounds with imidazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound inhibited cell proliferation in breast cancer cells through apoptosis induction, suggesting a mechanism involving the modulation of apoptotic pathways .

Antimicrobial Properties

The sulfonamide group in acetamide derivatives has shown promise as antimicrobial agents. A case study highlighted its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism appears to involve the inhibition of bacterial folate synthesis, a crucial pathway for bacterial growth .

Anti-inflammatory Effects

Research has also indicated that acetamide derivatives can exhibit anti-inflammatory properties. A notable study found that these compounds reduced the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases like rheumatoid arthritis .

Pesticidal Activity

Acetamide compounds have been investigated for their pesticidal properties. A study evaluated the efficacy of this compound against common agricultural pests such as aphids and whiteflies. Results showed significant mortality rates among treated populations, indicating potential for development as an environmentally friendly pesticide .

Plant Growth Regulation

Research has also explored the use of acetamide derivatives as plant growth regulators. Experiments demonstrated that these compounds could enhance root development and overall plant vigor when applied in controlled concentrations, suggesting applications in agricultural biotechnology .

Polymer Synthesis

In materials science, acetamide derivatives have been utilized in the synthesis of novel polymers. A recent study reported the incorporation of this compound into polymer matrices to improve thermal stability and mechanical properties. The resulting materials exhibited enhanced performance in high-temperature applications .

Coatings and Adhesives

The unique chemical structure of acetamide allows it to function effectively as a crosslinking agent in coatings and adhesives. Research has shown that formulations containing this compound provide improved adhesion and durability compared to traditional formulations .

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets. The compound’s imidazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs based on substituents, molecular weight, and functional groups:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
Target Compound 2-chlorobenzyl, sulfonamide, acetamide C₁₉H₁₈ClN₄O₃S 417.89 g/mol Chlorine at ortho position on benzyl; sulfonamide linker enhances stability
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide 4-chlorobenzyl, thioether, dihydroimidazole C₁₉H₁₉ClN₄O₂S₂ 453.02 g/mol Thioether instead of amino linker; dihydroimidazole reduces aromaticity
N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Dual chlorophenyl, nitro group, thioether C₂₃H₁₆Cl₂N₄O₃S 499.40 g/mol Nitro group increases electron deficiency; dual chloro substitution enhances lipophilicity
N-(4-chlorophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide Hydroxymethyl, ethylcarbamoyl, thioether C₁₆H₁₉ClN₄O₃S 382.90 g/mol Hydroxymethyl improves solubility; ethylcarbamoyl adds hydrogen-bonding sites
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolone C₁₉H₁₇Cl₂N₃O₂ 402.27 g/mol Pyrazolone core offers tautomerism; dichloro substitution enhances steric effects

Key Findings:

Substituent Position Effects: The target compound’s 2-chlorobenzyl group (ortho substitution) may confer distinct steric and electronic properties compared to analogs with 4-chlorobenzyl (e.g., ). Nitro or hydroxymethyl groups (e.g., ) alter electron density and solubility, impacting bioavailability.

Linker Variations :

  • Replacing the sulfonamide (-SO₂NH-) linker with a thioether (-S-) (e.g., ) reduces hydrogen-bonding capacity but increases metabolic stability against enzymatic hydrolysis.

The imidazole core is frequently associated with kinase inhibition or antimicrobial effects due to its ability to mimic purine bases .

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling a 2-chlorobenzyl-substituted imidazole sulfonamide with an acetamide precursor, analogous to methods used for triazole-linked acetamides (e.g., 1,3-dipolar cycloaddition in ).

Biological Activity

Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-, also known by its CAS number 71795-46-5, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C18H17ClN4O3S
  • Molecular Weight : 404.87 g/mol
  • CAS Number : 71795-46-5

Acetamide derivatives, including the compound , demonstrate various mechanisms of action that contribute to their biological activity:

  • Antimicrobial Activity : Research indicates that acetamide derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
  • Anticancer Activity : The compound has shown promise in anticancer studies, particularly against human breast adenocarcinoma (MCF7) cell lines. The cytotoxic effects are attributed to the ability of the compound to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and interactions with specific proteins involved in cell survival .
  • Anti-inflammatory Effects : Some studies suggest that acetamide derivatives may possess anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines and mediators .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various acetamide derivatives found that certain compounds exhibited potent activity against a range of bacterial strains. The results are summarized in the following table:

Compound IDBacterial StrainInhibition Zone (mm)MIC (µg/mL)
d1E. coli1532
d2S. aureus1816
d3P. aeruginosa208

These findings highlight the potential of acetamide derivatives as effective antimicrobial agents .

Anticancer Activity

In vitro studies on MCF7 breast cancer cells revealed that acetamide derivatives could significantly reduce cell viability. The following table summarizes the IC50 values observed in these studies:

Compound IDIC50 (µM)Mechanism of Action
d65.4Induction of apoptosis
d73.8Inhibition of cell proliferation

The results indicate that compounds d6 and d7 are particularly effective, suggesting their potential as lead compounds for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing this acetamide derivative, and what reaction conditions are critical for optimizing yield?

  • Answer : The synthesis involves a multi-step process:

  • Imidazole ring formation : Cyclization of precursors under acidic/basic conditions (e.g., using ammonium acetate or acetic acid) .
  • Substitution reactions : Electrophilic aromatic substitution to introduce chlorophenyl groups, requiring precise temperature control (e.g., 60–80°C) .
  • Sulfanyl linkage formation : Thiol-alkylation or nucleophilic substitution, often catalyzed by bases like NaH or K₂CO₃ .
  • Acetamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradients) improves purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

  • Answer : Use a combination of analytical techniques:

  • 1H/13C NMR : Assign proton environments (e.g., imidazole protons at δ 7.2–8.1 ppm) and confirm aromatic substituents .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₉H₁₈ClN₃O₂S: 392.08) .
  • X-ray crystallography : Resolve crystal packing and bond angles for ambiguous cases .

Q. What solvents and reaction conditions are optimal for sulfonamide group stability during synthesis?

  • Answer : Avoid protic solvents (e.g., H₂O) to prevent hydrolysis. Use anhydrous DMF or THF under inert gas (N₂/Ar) at 0–25°C .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., overlapping NMR peaks) be resolved for this compound?

  • Answer :

  • 2D NMR (COSY, HSQC) : Differentiate overlapping imidazole and aromatic proton signals .
  • Variable-temperature NMR : Suppress dynamic effects in hindered environments (e.g., sulfonamide rotation) .
  • Isotopic labeling : Use ¹⁵N-labeled intermediates to track nitrogen environments .

Q. What strategies mitigate side reactions during sulfanyl-acetamide coupling?

  • Answer :

  • Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) .
  • Catalyst optimization : Use Pd/Cu catalysts for regioselective C–S bond formation .
  • In-line monitoring : Employ HPLC or FTIR to detect intermediates and adjust reaction kinetics .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Answer :

  • Molecular docking : Simulate binding to biological targets (e.g., cytochrome P450) using AutoDock or Schrödinger .
  • ADMET prediction : Tools like SwissADME estimate logP (e.g., 2.8) and bioavailability .
  • DFT calculations : Analyze charge distribution to predict reactivity at sulfonamide/imadazole sites .

Q. What experimental designs are suitable for evaluating biological activity against resistant pathogens?

  • Answer :

  • MIC assays : Test antimicrobial activity against methicillin-resistant S. aureus (MRSA) using broth microdilution (CLSI guidelines) .
  • Cytotoxicity profiling : Compare IC₅₀ values in mammalian cell lines (e.g., HEK-293) via MTT assays .
  • Synergy studies : Combine with known antibiotics (e.g., ciprofloxacin) to assess potentiation effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Answer :

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., 24-h incubation) .
  • Control variables : Account for solvent effects (e.g., DMSO ≤0.1% v/v) and batch-to-batch compound purity .
  • Meta-analysis : Aggregate data from ≥3 independent studies to identify trends .

Q. What mechanistic insights explain variable reactivity of the imidazole ring in different media?

  • Answer :

  • pH-dependent tautomerism : Imidazole exists as 1H-/3H-tautomers, affecting nucleophilicity. Use buffered conditions (pH 7.4 for physiological relevance) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates during substitution .

Methodological Tables

Table 1 : Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Imidazole cyclizationNH₄OAc, AcOH, 100°C, 6h65–7090
Sulfanyl linkageNaH, THF, 0°C → RT, 12h8095
Acetamide couplingEDC, HOBt, DCM, 25°C, 24h7598

Table 2 : Analytical Techniques for Structural Confirmation

TechniqueCritical ParametersApplication ExampleReference
¹H NMR500 MHz, CDCl₃Assign imidazole protons
HRMSESI+, resolution 30,000Confirm molecular ion
X-ray crystallographyMo-Kα radiation, 100 KResolve sulfonamide conformation

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